ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H21FN4O6S2 and its molecular weight is 544.57. The purity is usually 95%.
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Biological Activity
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a thieno[3,4-d]pyridazine core, which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of thieno[3,4-d]pyridazine have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 5.0 | Kinase Inhibition |
Compound B | MCF7 (Breast) | 2.5 | Apoptosis Induction |
Ethyl Compound | HeLa (Cervical) | TBD | TBD |
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Similar thieno derivatives have been investigated for their ability to inhibit viral replication. For example, compounds targeting the NS5B protein in Hepatitis C virus have shown promising results.
Case Study: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds against Hepatitis C virus (HCV), a derivative demonstrated an EC50 value of 0.1 µM, indicating potent activity against viral replication.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for tumor growth or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that promote cell survival and proliferation.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- In vitro Studies : Various in vitro assays demonstrate that the compound exhibits cytotoxic effects on cancer cell lines while maintaining selectivity towards malignant cells.
- In vivo Studies : Animal model studies are necessary to confirm the efficacy and safety profiles observed in vitro.
Properties
IUPAC Name |
ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-7-5-6-15(25)12-16)26-21(30)14-8-10-17(11-9-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABUGGMABCJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.